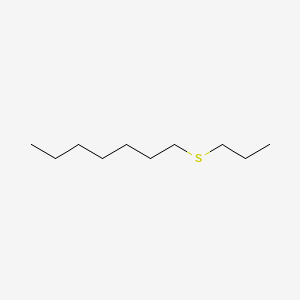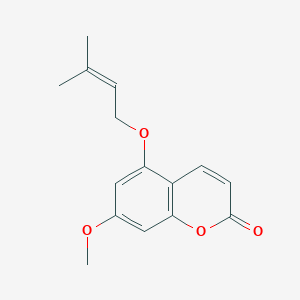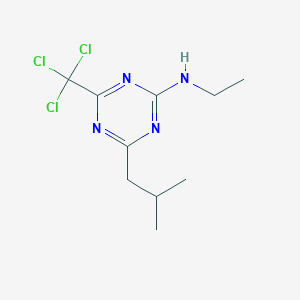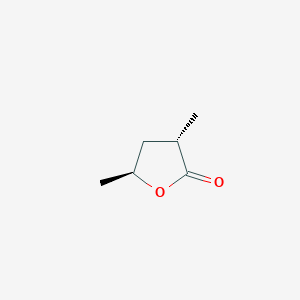
5-Chloro-1-(cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chloro substituent at the 5-position, a cyclopropylmethyl group at the 1-position, a methyl group at the 2-position, and a phenyl group at the 3-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with 5-chloroindole, the introduction of the cyclopropylmethyl group can be achieved through alkylation reactions. The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-(cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution may result in the formation of various substituted indoles.
Applications De Recherche Scientifique
5-Chloro-1-(cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-(cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1-methyl-2-phenyl-1H-indole: Similar structure but lacks the cyclopropylmethyl group.
1-(Cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole: Similar structure but lacks the chloro group.
5-Chloro-2-methyl-3-phenyl-1H-indole: Similar structure but lacks the cyclopropylmethyl group at the 1-position.
Uniqueness
The presence of the chloro, cyclopropylmethyl, methyl, and phenyl groups in 5-Chloro-1-(cyclopropylmethyl)-2-methyl-3-phenyl-1H-indole imparts unique chemical and biological properties to the compound. These substituents influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
33015-34-8 |
|---|---|
Formule moléculaire |
C19H18ClN |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
5-chloro-1-(cyclopropylmethyl)-2-methyl-3-phenylindole |
InChI |
InChI=1S/C19H18ClN/c1-13-19(15-5-3-2-4-6-15)17-11-16(20)9-10-18(17)21(13)12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3 |
Clé InChI |
OOKUCAGWCDWCCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1CC3CC3)C=CC(=C2)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)

![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)

